Propanedioic acid, methyl-, ethyl methyl ester
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Overview
Description
Propanedioic acid, methyl-, ethyl methyl ester is an organic compound with the molecular formula C6H10O4. It is a colorless liquid with a sweet odor and is soluble in organic solvents such as alcohols and ethers. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, methyl-, ethyl methyl ester can be synthesized through esterification reactions. One common method involves the reaction of propanedioic acid with ethanol and methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, methyl-, ethyl methyl ester undergoes various chemical reactions, including:
Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Transesterification reactions often use alcohols and acid or base catalysts.
Major Products Formed
Hydrolysis: Propanedioic acid, ethanol, and methanol.
Reduction: Ethanol and methanol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, methyl-, ethyl methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propanedioic acid, methyl-, ethyl methyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of propanedioic acid and alcohols . In reduction reactions, the ester is reduced to alcohols through the transfer of hydride ions from reducing agents like lithium aluminum hydride .
Comparison with Similar Compounds
Similar Compounds
Malonic acid:
Dimethyl malonate: This compound is the dimethyl ester of malonic acid and shares similar chemical properties and reactivity.
Diethyl malonate: The diethyl ester of malonic acid, used in similar applications as propanedioic acid, methyl-, ethyl methyl ester.
Uniqueness
This compound is unique due to its specific ester groups, which provide distinct reactivity and solubility properties. This makes it particularly useful in certain synthetic
Properties
CAS No. |
6065-52-7 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-O-ethyl 3-O-methyl 2-methylpropanedioate |
InChI |
InChI=1S/C7H12O4/c1-4-11-7(9)5(2)6(8)10-3/h5H,4H2,1-3H3 |
InChI Key |
HRAVMVHGCAKBDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=O)OC |
Origin of Product |
United States |
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